CCT128930

概述

描述

CCT128930 是一种新型的丝氨酸-苏氨酸激酶 AKT 的 ATP 竞争性抑制剂,也称为蛋白激酶 B。该化合物是使用片段和基于结构的方法发现的,是一种有效的吡咯并嘧啶化合物。 它对 AKT 具有高选择性,优于蛋白激酶 A (PKA),通过靶向单个氨基酸差异 。 AKT 在癌症中经常发生失调,使其成为抗癌药物开发的有吸引力的靶点 .

准备方法

合成路线和反应条件

CCT128930 是使用片段和基于结构的方法合成的。具体的合成路线和反应条件在公开文献中没有详细介绍。 它涉及形成吡咯并嘧啶核心结构,这是药物化学中常见的支架 .

工业生产方法

在可获得的文献中没有明确记录 this compound 的工业生产方法。 通常,此类化合物的生产涉及大规模有机合成技术、纯化过程和严格的质量控制措施,以确保高纯度和一致性 .

化学反应分析

反应类型

CCT128930 会经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。

还原: 该反应涉及添加氢或去除氧。

常用试剂和条件

这些反应中常用的试剂和条件包括:

氧化剂: 例如过氧化氢或高锰酸钾。

还原剂: 例如氢化锂铝或硼氢化钠。

取代试剂: 例如卤素或亲核试剂.

主要产物

从这些反应中形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生氧化衍生物,而还原可能会产生 this compound 的还原衍生物 .

科学研究应用

作用机制

CCT128930 通过选择性抑制 AKT 发挥其作用。它与 AKT 的 ATP 结合位点结合,阻止其活化并随后磷酸化下游底物。 这种抑制会导致磷脂酰肌醇 3-激酶 (PI3K)-AKT-雷帕霉素哺乳动物靶标 (mTOR) 信号通路阻断,导致细胞存活、增殖和生长减少 。 该化合物在各种人类肿瘤异种移植中显示出显着的抗肿瘤活性 .

相似化合物的比较

CCT128930 与其他类似的 AKT 抑制剂进行比较,例如:

GDC-0068: AKT1 的另一种 ATP 竞争性抑制剂。

MK-2206: AKT 的变构抑制剂。

培利福新: 一种抑制 AKT 活化的烷基磷脂.

独特性

This compound 的独特之处在于它对 AKT 具有高选择性,优于 PKA,这是通过靶向单个氨基酸差异实现的。 它还表现出有效的抗增殖活性,并已被用于开发用于临床试验的新型生物标记物检测 .

类似化合物列表

- GDC-0068

- MK-2206

- 培利福新

- 三环胞苷

- 依帕他西替

生物活性

CCT128930 is a novel, selective, and potent inhibitor of the AKT signaling pathway, which plays a critical role in various cancers. This compound has shown significant antitumor activity in preclinical studies, particularly in models of glioblastoma and breast cancer. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound primarily functions as an ATP-competitive inhibitor of the AKT kinases, specifically targeting AKT2 with high selectivity. The compound binds to a unique site on the AKT protein, which allows it to inhibit phosphorylation at key residues that are crucial for AKT activation. This inhibition leads to downstream effects on various substrates involved in cell proliferation and survival.

Key Findings:

- Selectivity : this compound exhibits a 28-fold selectivity for AKT2 over PKA and 20-fold over p70S6K, making it a highly specific agent for targeting the AKT pathway .

- Pharmacodynamics : In vitro studies have demonstrated that this compound induces G1 cell cycle arrest in PTEN-null U87MG glioblastoma cells, indicating effective blockade of the AKT pathway .

- In Vivo Efficacy : In xenograft models, this compound has shown substantial antitumor effects. For instance, in U87MG and HER2-positive BT474 breast cancer models, treatment resulted in tumor growth inhibition with T/C ratios of 48% and 29%, respectively .

Biological Activity in Cancer Models

This compound has been evaluated across various cancer types, demonstrating its potential as a therapeutic agent.

| Cancer Type | Model Type | Dose (mg/kg) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Glioblastoma | U87MG Xenograft | 50 (i.p., daily) | 48 |

| Breast Cancer | BT474 Xenograft | 40 (i.p., twice daily) | 29 |

| Osteosarcoma | U2OS and MG-63 Cells | Varies | Dose-dependent inhibition |

Case Studies and Research Findings

- Preclinical Pharmacology : A study highlighted that this compound effectively inhibited phosphorylation of multiple AKT substrates in both in vitro and in vivo settings. For example, significant decreases in phosphorylated PRAS40 were observed in treated mouse whisker follicles .

- Clinical Relevance : Research indicates that increased levels of phosphorylated AKT (pAKT) serve as biomarkers for sensitivity to therapies targeting the EGFR pathway in breast cancer patients. This suggests that this compound could be beneficial for patients exhibiting high pAKT levels .

- Selective Inhibition of TRPM7 Channel : Recent studies have also explored the ability of this compound to inhibit the TRPM7 ion channel, which is implicated in cancer cell proliferation. The compound binds selectively to TRPM7 without affecting TRPM6, showcasing its potential for broader therapeutic applications beyond AKT inhibition .

属性

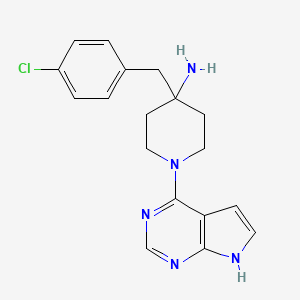

IUPAC Name |

4-[(4-chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN5/c19-14-3-1-13(2-4-14)11-18(20)6-9-24(10-7-18)17-15-5-8-21-16(15)22-12-23-17/h1-5,8,12H,6-7,9-11,20H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIDZIGAXXNODG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC2=CC=C(C=C2)Cl)N)C3=NC=NC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590818 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885499-61-6 | |

| Record name | 4-[(4-Chlorophenyl)methyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。